D-Alanine beta-naphthylamide hydrochloride
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Overview
Description
D-Alanine beta-naphthylamide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of CH3CH(NH2)CONHC10H7·HCl . It is used as a substrate to treat Listeria in the hydrolysis test to compare methods for the identification of Listeria species .
Molecular Structure Analysis
The molecular structure of D-Alanine beta-naphthylamide hydrochloride is represented by the linear formula CH3CH(NH2)CONHC10H7·HCl . It has a molecular weight of 250.72 .
Physical And Chemical Properties Analysis
D-Alanine beta-naphthylamide hydrochloride is a powder form substance . It has a molecular weight of 250.72 . It’s soluble in ethanol . The melting point is 258-260°C (dec.) (lit.) .
Scientific Research Applications
Enzyme Inhibition
D-Alanine beta-naphthylamide hydrochloride has been explored for its role in inhibiting the alanine racemase enzyme, which is crucial for bacterial cell wall synthesis. This enzyme's inhibition is a target for developing antibacterial drugs due to the absence of alanine racemase homologs in humans, making it an excellent target for antibacterial therapy. Notable inhibitors include O-carbamyl-d-serine and d-cycloserine, though the latter's use is limited due to severe toxic effects, underscoring the need for safer alternatives (Azam & Jayaram, 2015).
Exercise Performance
Research has also delved into the supplementation of beta-alanine, a related compound, for enhancing muscle carnosine content and exercise performance. Beta-alanine supplementation has been shown to augment intramuscular carnosine levels, which play a critical role in skeletal muscle physiology, including improved exercise homeostasis and excitation-contraction coupling. This supplementation strategy is beneficial for sports applications and potential therapeutic applications (Blancquaert, Everaert, & Derave, 2015).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRMRLNYQNOZ-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine beta-naphthylamide hydrochloride | |
CAS RN |
201984-32-9 |
Source
|
Record name | 201984-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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